4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline
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Overview
Description
4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline: is an organic compound characterized by the presence of a nitro group, an aniline moiety, and a pent-4-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: The major product is 4-amino-2-[(pent-4-yn-1-yl)oxy]aniline.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy substituent instead of pent-4-yn-1-yloxy.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains a phenyl and trimethylsilyl substituents.
Properties
CAS No. |
917501-64-5 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-nitro-2-pent-4-ynoxyaniline |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-7-16-11-8-9(13(14)15)5-6-10(11)12/h1,5-6,8H,3-4,7,12H2 |
InChI Key |
GQGUVUZKBJOCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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